molecular formula C8H9ClFN5 B226655 1-(3-Chloro-4-fluorophenyl)biguanide

1-(3-Chloro-4-fluorophenyl)biguanide

Cat. No. B226655
M. Wt: 229.64 g/mol
InChI Key: WEVBBIBQCXPDKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloro-4-fluorophenyl)biguanide, also known as PHMB, is a biocide that has been widely used in various fields such as healthcare, water treatment, and textiles. PHMB is a cationic polymer that has been shown to have a broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)biguanide is not fully understood. However, it is believed that 1-(3-Chloro-4-fluorophenyl)biguanide interacts with the bacterial cell membrane, causing disruption of the membrane structure and ultimately leading to cell death. 1-(3-Chloro-4-fluorophenyl)biguanide has also been shown to have an effect on the bacterial DNA, causing inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
1-(3-Chloro-4-fluorophenyl)biguanide has been shown to have both biochemical and physiological effects. Biochemically, 1-(3-Chloro-4-fluorophenyl)biguanide has been shown to inhibit bacterial growth by disrupting the cell membrane and DNA. Physiologically, 1-(3-Chloro-4-fluorophenyl)biguanide has been shown to have an effect on various cellular processes, including cell adhesion, proliferation, and differentiation.

Advantages and Limitations for Lab Experiments

1-(3-Chloro-4-fluorophenyl)biguanide has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and stability. However, 1-(3-Chloro-4-fluorophenyl)biguanide also has some limitations, including its potential for resistance development, variability in activity depending on the bacterial strain, and potential for cytotoxicity at high concentrations.

Future Directions

There are several future directions for the research on 1-(3-Chloro-4-fluorophenyl)biguanide. One direction is the development of new synthesis methods that can improve the yield and purity of 1-(3-Chloro-4-fluorophenyl)biguanide. Another direction is the investigation of the mechanism of action of 1-(3-Chloro-4-fluorophenyl)biguanide, which can provide insights into the development of new biocides. Additionally, the application of 1-(3-Chloro-4-fluorophenyl)biguanide in new fields, such as agriculture and food industry, can be explored. Finally, the development of new formulations of 1-(3-Chloro-4-fluorophenyl)biguanide that can improve its efficacy and reduce its potential for cytotoxicity can be another future direction.
In conclusion, 1-(3-Chloro-4-fluorophenyl)biguanide is a biocide that has been widely used in various fields due to its broad-spectrum antimicrobial activity and low toxicity. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-(3-Chloro-4-fluorophenyl)biguanide have been discussed in this paper. Further research on 1-(3-Chloro-4-fluorophenyl)biguanide can provide valuable insights into the development of new biocides and the improvement of existing ones.

Synthesis Methods

1-(3-Chloro-4-fluorophenyl)biguanide can be synthesized using various methods, including the reaction of chlorhexidine with sodium cyanide, the reaction of cyanoguanidine with 3-chloro-4-fluoroaniline, and the reaction of 3-chloro-4-fluoroaniline with biguanide. Among these methods, the reaction of 3-chloro-4-fluoroaniline with biguanide is the most commonly used method for the synthesis of 1-(3-Chloro-4-fluorophenyl)biguanide.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)biguanide has been widely used in various scientific research applications, including wound healing, tissue engineering, and drug delivery. In wound healing, 1-(3-Chloro-4-fluorophenyl)biguanide has been shown to have a positive effect on the healing process by reducing bacterial colonization and promoting tissue regeneration. In tissue engineering, 1-(3-Chloro-4-fluorophenyl)biguanide has been used as a scaffold material to promote cell adhesion and proliferation. In drug delivery, 1-(3-Chloro-4-fluorophenyl)biguanide has been used as a carrier for various drugs, including antibiotics and anticancer drugs.

properties

Product Name

1-(3-Chloro-4-fluorophenyl)biguanide

Molecular Formula

C8H9ClFN5

Molecular Weight

229.64 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine

InChI

InChI=1S/C8H9ClFN5/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15)

InChI Key

WEVBBIBQCXPDKL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F

Canonical SMILES

C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F

Origin of Product

United States

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